molecular formula C19H15F2N3O2 B10928319 3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10928319
M. Wt: 355.3 g/mol
InChI Key: PAYRPGVQPHPSHB-UHFFFAOYSA-N
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Description

3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazolo[5,4-b]pyridines, which are characterized by their fused heterocyclic ring systems. The presence of cyclopropyl groups and difluorophenyl moieties adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazolo[5,4-b]pyridine core. This can be achieved using reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine (TEA).

    Introduction of Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, using reagents like potassium fluoride (KF) and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the difluorophenyl moiety, using reagents like halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halides (e.g., NaCl, KBr), organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or activation of the target’s function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide: Similar core structure but with a carbohydrazide group instead of a carboxamide group.

    2,4-difluorophenyl derivatives: Compounds with similar difluorophenyl moieties but different core structures.

Uniqueness

3,6-dicyclopropyl-N-(2,5-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of cyclopropyl groups, difluorophenyl moiety, and oxazolo[5,4-b]pyridine core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H15F2N3O2

Molecular Weight

355.3 g/mol

IUPAC Name

3,6-dicyclopropyl-N-(2,5-difluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H15F2N3O2/c20-11-5-6-13(21)15(7-11)22-18(25)12-8-14(9-1-2-9)23-19-16(12)17(24-26-19)10-3-4-10/h5-10H,1-4H2,(H,22,25)

InChI Key

PAYRPGVQPHPSHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=C(C=CC(=C4)F)F)C(=NO3)C5CC5

Origin of Product

United States

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